![molecular formula C19H14BrFN4O2 B11468383 5-(6-bromoimidazo[1,2-a]pyridin-2-yl)-6-(4-fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11468383.png)
5-(6-bromoimidazo[1,2-a]pyridin-2-yl)-6-(4-fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-{6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL}-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its fused bicyclic structure, which includes a bromine atom and a fluorophenyl group.
Preparation Methods
The synthesis of 5-{6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL}-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 2-aminopyridines with α-bromoketones under microwave irradiation.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method uses oxidizing agents to couple different molecular fragments.
Tandem Reactions: These are sequential reactions where the product of one reaction serves as the reactant for the next.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled reaction conditions to facilitate the synthesis process.
Chemical Reactions Analysis
5-{6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL}-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include transition metal catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reactants and conditions used but often include various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
5-{6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL}-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL}-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-{6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL}-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and have similar applications in medicinal chemistry and material science.
Imidazo[1,2-a]pyrimidines: These compounds also have a fused bicyclic structure but differ in the arrangement of nitrogen atoms within the ring.
Bromoimidazopyridines: These compounds contain a bromine atom and an imidazopyridine core, similar to the target compound.
The uniqueness of 5-{6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL}-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14BrFN4O2 |
---|---|
Molecular Weight |
429.2 g/mol |
IUPAC Name |
5-(6-bromoimidazo[1,2-a]pyridin-2-yl)-6-(4-fluorophenyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H14BrFN4O2/c1-23-17(11-3-6-13(21)7-4-11)16(18(26)24(2)19(23)27)14-10-25-9-12(20)5-8-15(25)22-14/h3-10H,1-2H3 |
InChI Key |
NQWRGZGVNOXJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=CN3C=C(C=CC3=N2)Br)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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